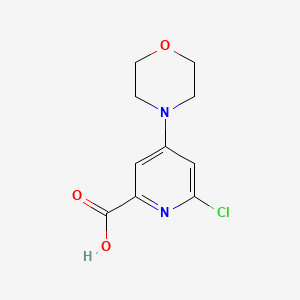
(S)-tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group, a bromopropyl chain, and a carboxylate ester group. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Bromopropyl Chain: The bromopropyl chain is introduced via nucleophilic substitution reactions, where a suitable brominating agent reacts with a precursor containing a propyl group.
Esterification: The carboxylate ester group is introduced through esterification reactions, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.
化学反応の分析
Types of Reactions
(S)-tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl chain can be replaced by other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid (HCl) or sodium hydroxide (NaOH), facilitate the hydrolysis reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while hydrolysis results in the formation of the carboxylic acid and alcohol.
科学的研究の応用
(S)-tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.
Biological Studies: Researchers use this compound to study the effects of piperidine derivatives on biological systems, including their interactions with enzymes and receptors.
Industrial Applications: It is employed in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (S)-tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromopropyl chain can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects.
類似化合物との比較
Similar Compounds
- Benzyl 3-(3-bromopropyl)piperidine-1-carboxylate
- Benzyl 4-(3-bromopropyl)piperidine-1-carboxylate
Comparison
(S)-tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and biological activity. In contrast, similar compounds like benzyl 3-(3-bromopropyl)piperidine-1-carboxylate and benzyl 4-(3-bromopropyl)piperidine-1-carboxylate have different substituents, leading to variations in their chemical and biological properties.
特性
分子式 |
C13H24BrNO2 |
|---|---|
分子量 |
306.24 g/mol |
IUPAC名 |
tert-butyl (3S)-3-(3-bromopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H24BrNO2/c1-13(2,3)17-12(16)15-9-5-7-11(10-15)6-4-8-14/h11H,4-10H2,1-3H3/t11-/m1/s1 |
InChIキー |
UMRCMCAKFKYCQF-LLVKDONJSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)CCCBr |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


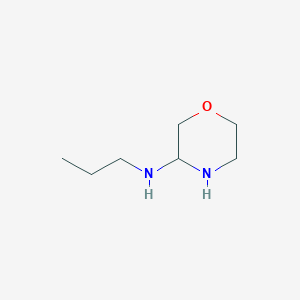
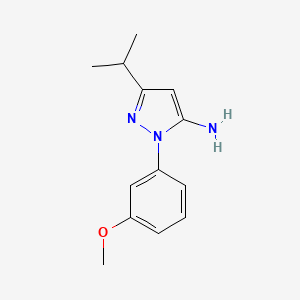

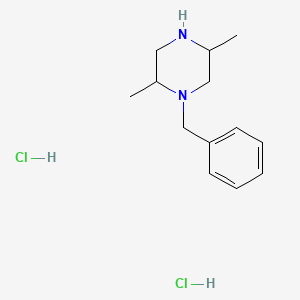
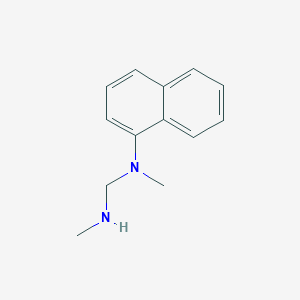

![tetrasodium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13893517.png)
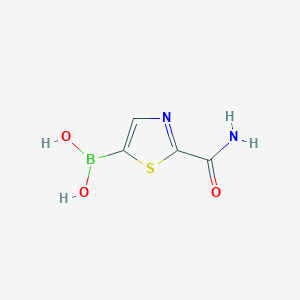
![2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate](/img/structure/B13893550.png)
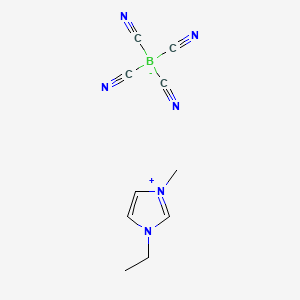
![tert-butyl N-[2-(4-chloro-3-fluorophenyl)cyclopropyl]carbamate](/img/structure/B13893567.png)
![17-ethynyl-7,13-dimethyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13893580.png)
